molecular formula C9H12N2O2 B1386405 4-amino-N-methoxy-N-methylbenzamide CAS No. 186252-52-8

4-amino-N-methoxy-N-methylbenzamide

Cat. No. B1386405
M. Wt: 180.2 g/mol
InChI Key: ROFBHESDAGOUAP-UHFFFAOYSA-N
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Description

“4-amino-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-amino-N-methoxy-N-methylbenzamide” is 1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-amino-N-methoxy-N-methylbenzamide” is a powder that is stored at room temperature . It has a molecular weight of 180.21 . The refractive index is 1.533 (lit.) , and the boiling point is 70 °C/0.1 mmHg (lit.) . The density is 1.085 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Direct Alkylation of N,N-dialkyl Benzamides with Methyl Sulfides

    • Field : Organic Chemistry
    • Application : This research involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . The study successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
    • Method : The deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA (lithium diisopropylamide) .
    • Results : The study revealed that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .
  • Preparation of β-trifluoromethyl Enaminones

    • Field : Organic Synthesis
    • Application : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
    • Method : The specific method of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Storage and Handling
    • Field : Chemical Engineering
    • Application : 4-amino-N-methoxy-N-methylbenzamide is a chemical compound that needs to be stored and handled properly .
    • Method : Engineering controls are used to remove a hazard or place a barrier between the worker and the hazard. Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Chemical Storage and Handling
    • Field : Chemical Engineering
    • Application : 4-amino-N-methoxy-N-methylbenzamide is a chemical compound that needs to be stored and handled properly .
    • Method : Engineering controls are used to remove a hazard or place a barrier between the worker and the hazard. Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and comes with precautionary statements . It’s important to handle this compound with care, avoid contact with skin and eyes, and use appropriate personal protective equipment .

properties

IUPAC Name

4-amino-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBHESDAGOUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656246
Record name 4-Amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methoxy-N-methylbenzamide

CAS RN

186252-52-8
Record name 4-Amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
… 4-Amino-N-methoxy-N-methylbenzamide 25 (2k). The general procedure was followed by using bromotoluene (172 mg, 1.0 mmol) and DMHA·HCl (143.4 mg, 1.5 mmol) for 12 h at 105 …
Number of citations: 31 pubs.rsc.org

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